molecular formula C10H12NNaO2 B3377540 Sodium 3-[(4-methylphenyl)amino]propanoate CAS No. 133481-20-6

Sodium 3-[(4-methylphenyl)amino]propanoate

Cat. No.: B3377540
CAS No.: 133481-20-6
M. Wt: 201.2 g/mol
InChI Key: QRNPBYLGAKZVSS-UHFFFAOYSA-M
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Description

Sodium 3-[(4-methylphenyl)amino]propanoate is an organic compound with the molecular formula C10H12NNaO2 and a molecular weight of 201.20 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-[(4-methylphenyl)amino]propanoate typically involves the reaction of 4-methylaniline with acrylonitrile, followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions often require an inert atmosphere and room temperature storage .

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process includes rigorous quality control measures such as NMR, HPLC, LC-MS, and UPLC to verify the compound’s purity and structure .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-[(4-methylphenyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride under reflux conditions.

Major Products Formed:

Scientific Research Applications

Sodium 3-[(4-methylphenyl)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-[(4-methylphenyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

  • Sodium 3-[(4-chlorophenyl)amino]propanoate
  • Sodium 3-[(4-nitrophenyl)amino]propanoate
  • Sodium 3-[(4-methoxyphenyl)amino]propanoate

Comparison: Sodium 3-[(4-methylphenyl)amino]propanoate is unique due to its specific methyl group substitution on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties in terms of solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

sodium;3-(4-methylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.Na/c1-8-2-4-9(5-3-8)11-7-6-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNPBYLGAKZVSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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